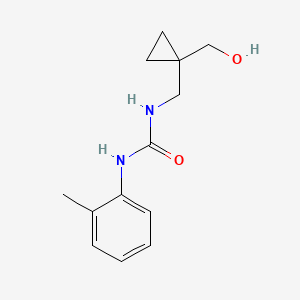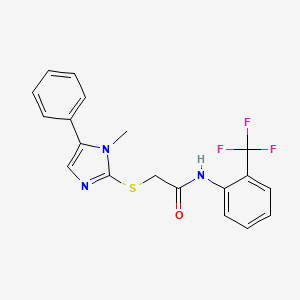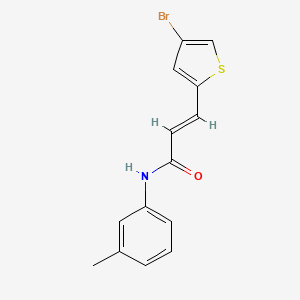
(1-Pentylcyclohexyl)methanol
Descripción general
Descripción
“(1-Pentylcyclohexyl)methanol” is an organic compound with a molecular weight of 184.32 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C12H24O/c1-2-3-5-8-12(11-13)9-6-4-7-10-12/h13H,2-11H2,1H3 . This indicates that the molecule consists of a cyclohexane ring functionalized with a hydroxymethyl group and a pentyl group .
Aplicaciones Científicas De Investigación
Diesel Engine Performance with Higher Alcohols Blends
Higher alcohols, like 1-pentanol, have shown potential in improving the performance and emissions of diesel engines. Research conducted by Yilmaz and Atmanli (2017) evaluated the effects of blending 1-pentanol with diesel on engine performance and exhaust emissions. The study found that 1-pentanol blends can reduce exhaust gas temperature, carbon monoxide (CO), and oxides of nitrogen (NOx) emissions, albeit with increased hydrocarbon (HC) emissions. This suggests 1-pentanol as a promising alternative fuel for diesel engines, highlighting the balance between improving air quality and managing HC emissions (Yilmaz & Atmanli, 2017).
Methanol Utilization in Microbial Engineering
Methanol, a simple alcohol similar to 1-pentanol, has been explored for its potential in microbial engineering. Chen et al. (2018) developed a synthetic methanol auxotrophy in Escherichia coli, enabling the bacterium to grow using methanol as a sole carbon source when co-assimilated with five-carbon sugars. This research demonstrates methanol's potential as a substrate for bioproduction, contributing to the development of sustainable biotechnologies (Chen et al., 2018).
Advances in Methanol and Higher Alcohols Catalysis
Recent advancements in catalysis have highlighted the potential of methanol and higher alcohols in chemical synthesis. Moran et al. (2011) achieved a byproduct-free C–C coupling of methanol and allenes to produce higher alcohols incorporating all-carbon quaternary centers. This research opens new avenues for utilizing methanol as a renewable feedstock in fine chemical synthesis, showcasing the versatility of alcohols in catalytic processes (Moran et al., 2011).
Propiedades
IUPAC Name |
(1-pentylcyclohexyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-2-3-5-8-12(11-13)9-6-4-7-10-12/h13H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCHJPQOHVSJSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1(CCCCC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1318951-91-5 | |
| Record name | (1-pentylcyclohexyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2,5-Dimethylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2713184.png)

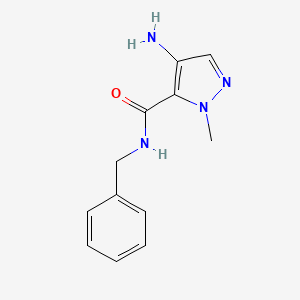
![(E)-4-(Dimethylamino)-N-[[4-(4-methyl-1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]but-2-enamide](/img/structure/B2713191.png)
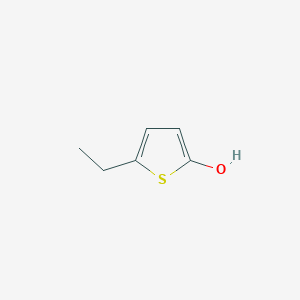
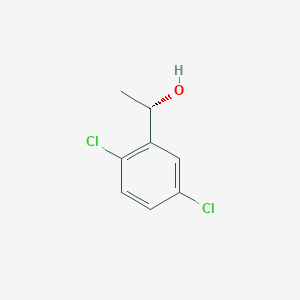
![Methyl 2-(1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2713195.png)
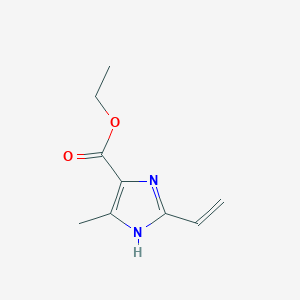
![2-(3-Propyl-[1,2,4]oxadiazol-5-yl)-piperidine](/img/structure/B2713198.png)
![tert-butyl (1-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-1-oxopropan-2-yl)carbamate](/img/structure/B2713202.png)

